molecular formula C18H12Cl3NOS2 B3119364 N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide CAS No. 250714-58-0

N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide

Cat. No. B3119364
CAS RN: 250714-58-0
M. Wt: 428.8 g/mol
InChI Key: LTDOWEJFKQCVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide , also known by its chemical formula C18H12Cl3NOS2 , is a synthetic compound. It falls within the class of thiophene-based carboxamides . This compound is not intended for human or veterinary use; it is strictly for research purposes .

Scientific Research Applications

Synthesis and Potential Applications

  • Thiophene and chlorophenyl containing compounds have been synthesized and explored for their potential in treating neurological disorders such as Alzheimer's disease. These compounds, including similar structures to N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide, have been evaluated for enzyme inhibition activity, particularly against acetyl cholinesterase (AChE), which is a target for Alzheimer's disease treatment (Rehman et al., 2018).

Material Science Applications

  • Compounds with thiophene and chlorophenyl groups have been used in the synthesis of transparent aromatic polyimides. These materials are known for their high refractive indices and small birefringences, making them suitable for optical applications. The incorporation of sulfur-containing aromatic structures contributes to the desirable optical properties of these materials (Tapaswi et al., 2015).

Antimicrobial and Antiviral Activities

  • Similar compounds have shown antimicrobial and antiviral activities, highlighting the potential of N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide in these areas. For instance, sulfonamide derivatives with chlorophenyl groups have been synthesized and tested for their antimicrobial properties, providing a foundation for the exploration of related compounds in antimicrobial research (Arora et al., 2013).

Chemical Synthesis and Reactivity

  • The synthesis of related compounds often involves complex reactions that can provide insights into the reactivity and potential chemical transformations of N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide. For example, the synthesis of thiophenecarboxamides and their derivatives has been studied for their potential biological applications, including as inhibitors of poly(ADP-ribose)polymerase (PARP), which is involved in DNA repair processes (Shinkwin et al., 1999).

Future Directions

: Product page for N-(4-chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide : N-(4-CHLOROPHENYL)-3-[(3,4-DICHLOROBENZYL)SULFANYL]-2-THIOPHENECARBOXAMIDE : N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide

properties

IUPAC Name

N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3NOS2/c19-12-2-4-13(5-3-12)22-18(23)17-16(7-8-24-17)25-10-11-1-6-14(20)15(21)9-11/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDOWEJFKQCVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.